[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine
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Overview
Description
“[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine” is a compound that contains both a pyridine and an imidazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties. They have been used as important synthons in the development of new drugs .
Scientific Research Applications
Ambient-Temperature Synthesis
A novel compound, similar in structure to [1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine, was synthesized at ambient temperature, providing insights into the synthesis of complex molecules under mild conditions (Becerra et al., 2021).
Novel Imidazo[1,5-a]Pyridine Derivatives
Research on the synthesis of novel imidazo[1,5-a]pyridine derivatives, which include compounds structurally related to this compound, showcases the potential for creating new molecules with unique properties (Mihorianu et al., 2010).
Diiron(III) Complexes for Methane Monooxygenases
Diiron(III) complexes involving compounds similar to this compound have been studied for their role as functional models in methane monooxygenases, illustrating the compound’s potential in catalysis and enzymatic processes (Sankaralingam & Palaniandavar, 2014).
Formation of 2,4,5-Triaryl-4,5-Dihydro-1H-imidazoles
Research involving the formation of triaryl dihydro-imidazoles from compounds structurally related to this compound highlights their potential in the development of new chemical structures (Fernandes et al., 2007).
Synthesis and Characterization of Schiff Bases
A series of Schiff bases synthesized from 3-aminomethyl pyridine, structurally similar to the compound , have been explored for their potential in various applications, including as anticonvulsant agents (Pandey & Srivastava, 2011).
Novel Blue Light Emitting Polyazines
The creation of new imidazo[1,5-a]pyridines, which are structurally similar to this compound, for applications in luminescence and technological applications showcases the compound's versatility in optical properties (Volpi et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that imidazole derivatives can influence a variety of biological activities .
Result of Action
It’s known that imidazole derivatives can exhibit a variety of biological activities .
Action Environment
The compound’s imidazole and pyridine moieties suggest it may have interesting biological activities, as seen with other imidazole and pyridine derivatives .
Properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)imidazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-4-10-7-14(8-13-10)6-9-2-1-3-12-5-9/h1-3,5,7-8H,4,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCQBZHFBCDPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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